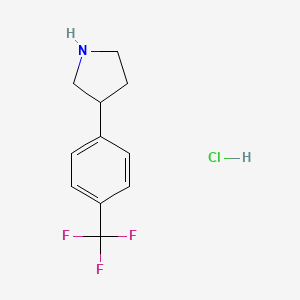

3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

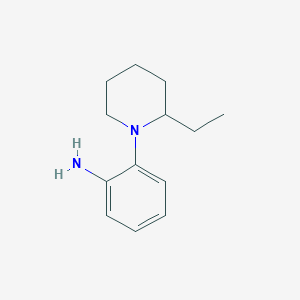

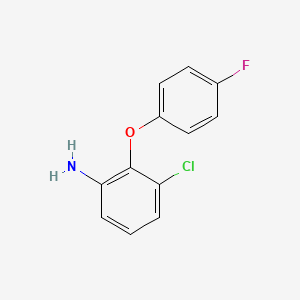

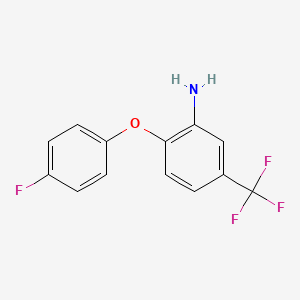

3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride , also known by its chemical formula C11H12F3N , is a synthetic compound. It falls under the category of pyrrolidine derivatives and contains a trifluoromethyl group attached to a phenyl ring. The compound is typically found in the form of a clear liquid .

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the trifluoromethyl group onto the phenyl ring. While specific synthetic routes may vary, researchers have explored various methods to achieve the desired structure. These methods often involve the use of reagents and catalysts to facilitate the formation of the pyrrolidine ring and subsequent functionalization .

Molecular Structure Analysis

The molecular structure of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride consists of a pyrrolidine ring (a five-membered heterocycle) fused with a phenyl ring. The trifluoromethyl group is attached to the phenyl moiety. The compound’s linear formula is C11H12F3N . The arrangement of atoms and bonds within the molecule determines its physical and chemical properties .

Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and functional group transformations. Researchers have investigated its reactivity under different conditions to explore its potential applications. Understanding its reactivity profile is crucial for designing novel derivatives or optimizing existing synthetic routes .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Drug Discovery Inverse Agonists Development

The pyrrolidine scaffold is a versatile structure in drug discovery. For instance, derivatives of pyrrolidine have been used as inverse agonists for the retinoic acid-related orphan receptor γ (RORγt), which plays a role in autoimmune diseases . While “3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride” is not specifically mentioned, its structural similarity to these derivatives suggests potential applications in developing new therapeutic agents targeting RORγt or related receptors.

Electrochemical Applications Molecularly Imprinted Polymers

Thiophene derivatives with a –PhCF3 group have been used for in situ electrochemical oxidation on electrode surfaces, an alternative approach for creating molecularly imprinted polymers . The trifluoromethyl group in “3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride” could similarly be leveraged for electrochemical applications, potentially leading to advancements in sensor technology or other polymer-based devices.

Agrochemical Industry Pest Protection

Trifluoromethylpyridine (TFMP) derivatives are extensively used in crop protection from pests . Although “3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride” is not directly referenced, its trifluoromethyl group could imply its use in synthesizing compounds for agrochemical products, contributing to pest control solutions.

4. Synthetic Chemistry: Intermediate for Commercial Products Compounds with trifluoromethyl groups are key intermediates in producing commercial products, including agrochemicals and pharmaceuticals . “3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride” may serve as an intermediate in synthesizing various commercial products due to its functional groups.

5. Crop Protection: Production of Crop-Protection Products Derivatives of TFMP are in high demand for producing crop-protection products . The compound could be involved in synthesizing new crop-protection agents due to its structural components.

Mecanismo De Acción

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their wide use in medicinal chemistry .

Mode of Action

Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine derivatives are known to interact with various biological pathways, influencing a wide range of physiological processes .

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives are known to be modifiable, allowing for the optimization of drug candidates .

Result of Action

The effects of pyrrolidine derivatives can vary widely depending on their specific structure and the biological targets they interact with .

Action Environment

The properties of pyrrolidine derivatives can be influenced by various factors, including ph, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;/h1-4,9,15H,5-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXUAAODEDSBMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1095545-12-2 |

Source

|

| Record name | Pyrrolidine, 3-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095545-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)

![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)